![molecular formula C36H26BrN B13442289 N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline](/img/structure/B13442289.png)
N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline is a complex organic compound with a molecular formula of C36H26BrN. This compound is known for its unique structure, which includes multiple phenyl rings and a bromine atom. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline typically involves the reaction of 4-bromobiphenyl with aniline derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the brominated biphenyl and the aniline derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed reactions, utilizing efficient and cost-effective reagents and conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a fully hydrogenated biphenyl derivative.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mecanismo De Acción
The mechanism of action of N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromodiphenylamine: Similar in structure but lacks the additional phenyl rings.
4-Bromophenylacetonitrile: Contains a nitrile group instead of the aniline moiety.
4-Bromophenylboronic acid: Contains a boronic acid group instead of the aniline moiety.
Uniqueness
N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline is unique due to its multiple phenyl rings and the presence of a bromine atom, which contribute to its distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields of research .
Propiedades
Fórmula molecular |
C36H26BrN |
|---|---|
Peso molecular |
552.5 g/mol |
Nombre IUPAC |
N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C36H26BrN/c37-33-21-15-30(16-22-33)32-19-25-36(26-20-32)38(34-9-5-2-6-10-34)35-23-17-31(18-24-35)29-13-11-28(12-14-29)27-7-3-1-4-8-27/h1-26H |
Clave InChI |
XVZRVMIIRUKCHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile](/img/structure/B13442216.png)
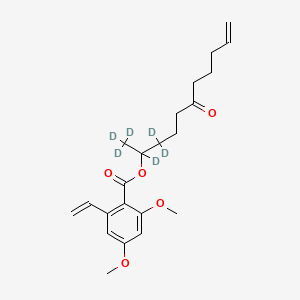
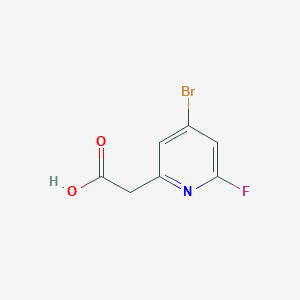
![(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)
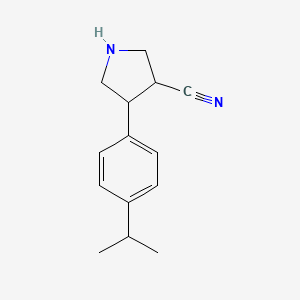
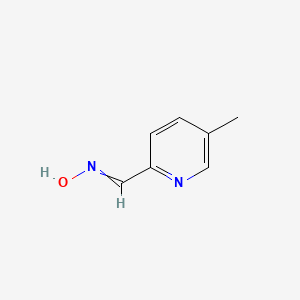
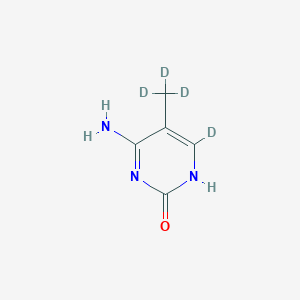

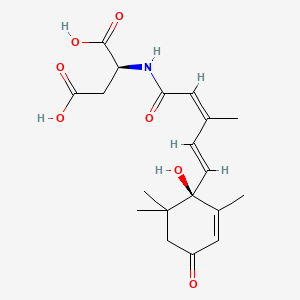


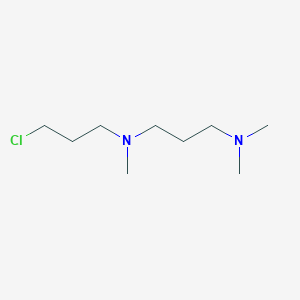
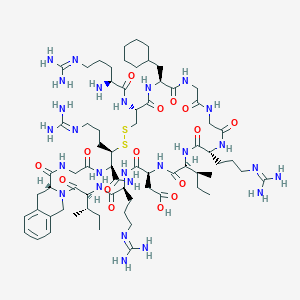
![N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13442283.png)
